A Technical Guide to the Structural Elucidation of 2-Hydroxy-2-phenylacetohydrazide
A Technical Guide to the Structural Elucidation of 2-Hydroxy-2-phenylacetohydrazide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Hydroxy-2-phenylacetohydrazide (also known as Mandelic Acid Hydrazide), a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the integration of multiple analytical approaches to achieve unambiguous structural confirmation. We will explore the core spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each section is designed to provide not only the "how" but also the "why," ensuring a deep, applicable understanding of the structure elucidation workflow.
Introduction: The Chemical Identity of 2-Hydroxy-2-phenylacetohydrazide
2-Hydroxy-2-phenylacetohydrazide is a derivative of mandelic acid, an aromatic alpha-hydroxy acid.[1] Its structure incorporates a chiral center, a phenyl group, a hydroxyl group, and a hydrazide moiety (-CONHNH2), making it a valuable building block in the synthesis of various biologically active molecules, including potential pharmaceutical agents and agricultural chemicals.[2] The presence of these multiple functional groups dictates a multi-faceted analytical approach for complete and accurate characterization.
Accurate structural identification is paramount, as even minor impurities or isomeric variations can significantly impact the compound's reactivity, efficacy, and safety profile. This guide establishes a self-validating system of protocols to ensure the highest degree of confidence in the assigned structure.
Compound Profile:
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-2-phenylacetohydrazide | [][4] |
| Synonyms | Mandelic acid hydrazide, Mandelhydrazide | [] |
| CAS Number | 2443-66-5 | [][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Melting Point | 134-136 °C | [] |
The Elucidation Workflow: A Multi-Technique Approach
The structural elucidation of a novel or synthesized batch of 2-Hydroxy-2-phenylacetohydrazide should follow a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides a comprehensive and validated picture.
Caption: A plausible fragmentation pathway for 2-Hydroxy-2-phenylacetohydrazide in Mass Spectrometry.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
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Ionization: Utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation of the parent ion.
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Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
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Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the accurate mass to calculate the elemental composition and compare it with the theoretical formula (C₈H₁₀N₂O₂).
Single-Crystal X-Ray Diffraction: The Unambiguous Proof
When an unambiguous, solid-state structure is required, particularly to determine absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. [5] Causality of Experimental Choice: While spectroscopic methods provide powerful evidence for the structure, they infer connectivity. X-ray diffraction directly observes the spatial arrangement of atoms in a crystal lattice, providing precise bond lengths, bond angles, and torsional angles. This is the only technique that can definitively resolve the three-dimensional structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). [5]2. Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
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Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
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Structure Solution and Refinement: Process the collected diffraction data. Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density map. Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.
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Structure Validation: Analyze the final structure for geometric reasonability (bond lengths and angles) and check the final refinement statistics (e.g., R-factor).
Conclusion: Synthesizing the Data for Structural Confirmation
The structural elucidation of 2-Hydroxy-2-phenylacetohydrazide is a process of accumulating and cross-validating evidence from multiple analytical techniques. The FTIR confirms the presence of the necessary functional groups. Mass spectrometry verifies the molecular weight and formula. NMR spectroscopy maps the precise C-H framework and connectivity. Finally, single-crystal X-ray diffraction can provide the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated and self-validating workflow, researchers can be highly confident in the identity and purity of their material, a critical prerequisite for any further scientific investigation or development.
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